Unique Synthetic Provenance: Vilsmeier-Haack-Derived Pyrazole-4-carbaldehyde Backbone
The synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde proceeds via a pathway distinct from that of 5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5). The target compound is prepared through multi-step processes involving N-methylhydrazine precursors and Vilsmeier-Haack formylation , whereas the N-unsubstituted analog 5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5) is synthesized via condensation with hydrazine hydrate followed by formylation . The N1-methyl group fundamentally alters the electronic environment of the pyrazole ring, affecting both the electrophilicity of the aldehyde carbon and the compound's behavior in subsequent condensation reactions.
| Evidence Dimension | Synthetic pathway and N-substitution status |
|---|---|
| Target Compound Data | N1-methyl substituted; synthesized via N-methylhydrazine + Vilsmeier-Haack formylation |
| Comparator Or Baseline | 5-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 26033-20-5): N1-unsubstituted; synthesized via hydrazine hydrate condensation |
| Quantified Difference | Presence vs. absence of N1-methyl group; distinct synthetic intermediates |
| Conditions | Synthetic organic chemistry; Vilsmeier-Haack reaction conditions |
Why This Matters
The N1-methyl group eliminates a hydrogen-bond donor site and prevents tautomerization, ensuring consistent reactivity in condensation chemistry and avoiding undesired N-alkylation side reactions during library synthesis.
